molecular formula C11H10N6O5 B2584923 N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-41-2

N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2584923
CAS No.: 450345-41-2
M. Wt: 306.238
InChI Key: BMULDUFXVMSABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound characterized by its unique structure, which includes both nitro and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of 2-methoxyphenyl compounds followed by the introduction of pyrimidine rings through condensation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can further modify the nitro groups, potentially leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties and reactivity.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds with varying properties.

Scientific Research Applications

N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitrophenyl isocyanate: Shares the methoxy and nitro groups but differs in its isocyanate functionality.

    2-Methoxy-4-nitrophenyl isothiocyanate: Similar structure with an isothiocyanate group instead of the pyrimidine ring.

Uniqueness

N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine is unique due to its combination of nitro and methoxy groups with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-N-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O5/c1-22-8-4-6(16(18)19)2-3-7(8)15-11-9(17(20)21)10(12)13-5-14-11/h2-5H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMULDUFXVMSABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.